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Compound of Interest

Compound Name: 7-Bromo-2,3-dimethyl-2H-indazole

Cat. No.: B1438498

Technical Support Center: 7-Bromo-2,3-dimethyl-2H-indazole

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for **7-Bromo-2,3-dimethyl-2H-indazole** (CAS 845751-62-4). This guide is designed for researchers, scientists. Given its structural similarity to known kinase inhibitors, this guide focuses on its application as a potential protein kinase inhibitor, addressing common

Compound Profile

7-Bromo-2,3-dimethyl-2H-indazole belongs to the indazole class of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry. The substitution pattern of **7-Bromo-2,3-dimethyl-2H-indazole** suggests it may function as an ATP-competitive inhibitor of protein kinases, a hypothesis that

Property	Value
CAS Number	845751-62-4
Molecular Formula	C ₉ H ₉ BrN ₂
Molecular Weight	225.09 g/mol
Physical Form	Solid
Purity	Typically ≥98%
Storage	Sealed in dry, room temperature

Frequently Asked Questions (FAQs)

Q1: What is the most likely mechanism of action for **7-Bromo-2,3-dimethyl-2H-indazole**?

A: Based on its core indazole structure, which is prevalent in numerous kinase inhibitors, the most probable mechanism is the inhibition of protein kinases, such as VEGF Receptors (VEGFRs).^{[7][8]} Therefore, it is reasonable to hypothesize that this compound targets the ATP-binding site of kinases such as VEGFRs to establish its specific target profile.

Q2: The compound has poor solubility in aqueous buffers. How can I address this?

A: This is a common challenge for many small molecule drug candidates.^{[9][10]} The primary approach is to prepare a high-concentration stock solution in a suitable solvent. The final concentration in the assay is low (typically <1%) and consistent across all experimental and control wells, as higher concentrations can inhibit enzyme activity or interfere with the assay.

Formulation Strategy	Description	Advant
Co-solvents	Using water-miscible organic solvents (e.g., ethanol, PEG 400) in the final buffer.	Simple i
Cyclodextrins	Encapsulating the compound within cyclodextrin molecules to increase aqueous solubility.	Can sig
Lipid-Based Formulations	Using self-emulsifying drug delivery systems (SEDDS) or liposomes.	Highly e vivo.[13]
Nanosuspensions	Reducing particle size to the nanometer range to increase surface area and dissolution rate.[13]	Increase

Q3: How should I properly store and handle the compound to ensure its stability?

A: The solid compound should be stored at room temperature in a dry, sealed container as recommended by the supplier.[5] For experimental use, w
-80°C to minimize freeze-thaw cycles, which can lead to compound degradation.[11] Before each experiment, thaw a single aliquot completely and br

Troubleshooting Guide

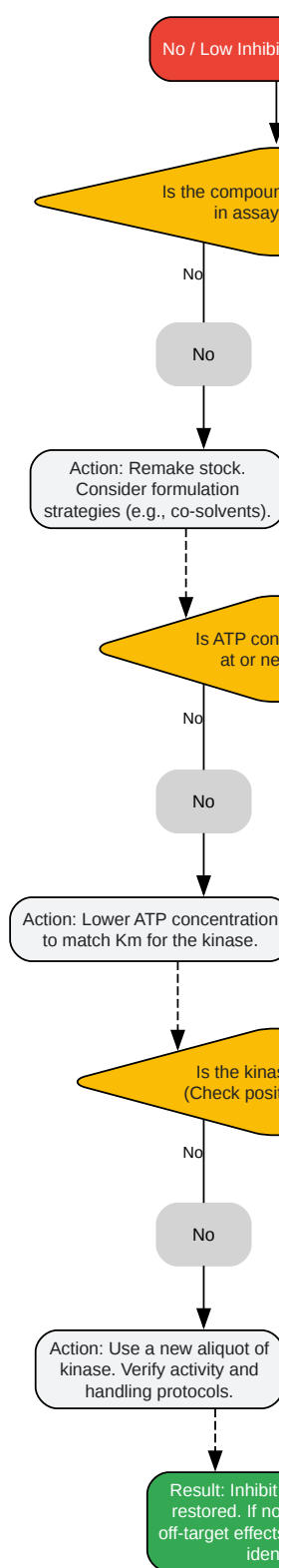
This section addresses specific issues you may encounter during biochemical and cell-based assays in a question-and-answer format.

Biochemical (Kinase) Assays

Q4: I am not observing any inhibition of my target kinase, even at high concentrations. What is the problem?

A: This is a frequent issue that can be resolved by systematically investigating the compound, the assay conditions, and the enzyme itself.

- Potential Cause 1: Compound Integrity & Solubility. The compound may have degraded or precipitated out of solution.
 - Solution: Prepare a fresh stock solution from the solid material. When diluting the DMSO stock into the aqueous assay buffer, visually inspect for
- Potential Cause 2: High ATP Concentration. If the compound is an ATP-competitive inhibitor, high concentrations of ATP in the assay will outcompe
 - Solution: The gold standard is to run the assay with an ATP concentration that is at or near the Michaelis constant (K_m) for your specific kinase.[1]
- Potential Cause 3: Inactive Kinase. The kinase enzyme may have lost activity due to improper storage or handling.
 - Solution: Always include a positive control inhibitor known to be effective against your target kinase. This validates that the enzyme is active and

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Troubleshooting decision

Q5: My dose-response data shows high variability between replicates. How can I improve consistency?

A: High variability often stems from technical execution rather than the compound itself.

- Potential Cause 1: Pipetting Inaccuracy. Small volume transfers, especially of viscous DMSO stocks, are prone to error.
 - Solution: Ensure your pipettes are properly calibrated. When pipetting small volumes, use reverse pipetting techniques. Always prepare a master mix.
- Potential Cause 2: Inconsistent Incubation Times/Temperatures. Enzyme kinetics are highly sensitive to time and temperature.
 - Solution: Use a multichannel pipette to start and stop reactions simultaneously. Ensure your incubator or water bath provides a uniform temperature environment.^[17]
- Potential Cause 3: Reagent Degradation. ATP and peptide substrates can degrade, especially if not stored correctly.
 - Solution: Prepare fresh ATP and substrate solutions for each experiment. Avoid repeated freeze-thaw cycles of these reagents.^[11]

Cell-Based Assays

Q6: My compound is potent in the biochemical assay but shows weak or no activity in my cell-based assay. What causes this discrepancy?

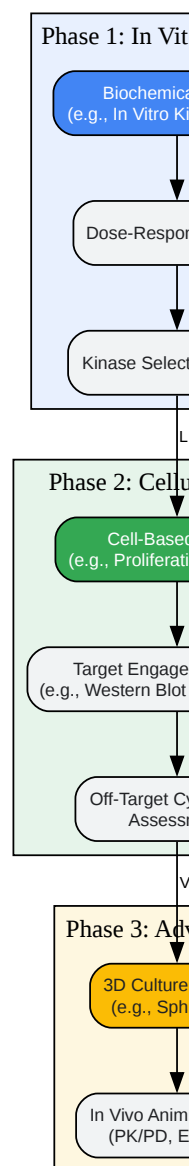
A: This is a common and critical challenge in drug discovery, highlighting the complexity of the cellular environment compared to an isolated in vitro re

- Potential Cause 1: Poor Cell Permeability. The compound may not be able to cross the cell membrane to reach its intracellular target.
 - Solution: Evaluate the compound's physicochemical properties (e.g., LogP, polar surface area). Consider running a cell permeability assay like the PAMPA assay.
- Potential Cause 2: Efflux by Transporters. The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).
 - Solution: Test for efflux by co-incubating your compound with a known efflux pump inhibitor (e.g., verapamil). An increase in potency in the presence of the inhibitor suggests efflux.
- Potential Cause 3: Compound Metabolism. The compound could be rapidly metabolized by the cells into an inactive form.
 - Solution: Perform metabolic stability assays using liver microsomes or cell lysates to determine the compound's metabolic half-life.
- Potential Cause 4: Protein Binding. The compound may bind extensively to proteins in the cell culture medium (e.g., albumin), reducing the free concentration.
 - Solution: Reduce the serum concentration in your media during the compound treatment period, if possible for your cell line. Alternatively, perform a protein binding assay.

Q7: I'm observing cytotoxicity in my cell-based assay that seems unrelated to the intended target. How do I troubleshoot this?

A: Off-target toxicity can confound results. It's important to distinguish between specific, on-target effects and general cytotoxicity.

- Solution 1: Use a Rescue Experiment. If you can overexpress the target kinase, this may "rescue" the cells from the compound's effect, confirming on-target activity.
- Solution 2: Use a Structurally Related Inactive Control. Synthesize or obtain a close analog of your compound that is inactive in your biochemical assay but has similar physicochemical properties.
- Solution 3: Profile at Different Time Points. On-target effects (like inhibiting proliferation) may take longer to manifest (24-72 hours), whereas acute cytotoxicity is often observed within hours.
- Solution 4: Multiplex Assays. Run assays that simultaneously measure cell viability and a specific marker of target engagement (e.g., phosphorylation of a downstream protein).

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Experimental workflow for

Experimental Protocols

Protocol 1: Preparation of Compound Stock Solution

This protocol describes the standard procedure for preparing a 10 mM stock solution of **7-Bromo-2,3-dimethyl-2H-indazole** in DMSO.

Materials:

- **7-Bromo-2,3-dimethyl-2H-indazole** (MW: 225.09 g/mol)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Calibrated analytical balance
- Microcentrifuge tubes (amber or covered in foil)

- Calibrated micropipettes

Procedure:

- Weigh out 2.25 mg of **7-Bromo-2,3-dimethyl-2H-indazole** on an analytical balance.
- Transfer the solid compound to a sterile microcentrifuge tube.
- Add 1.0 mL of anhydrous DMSO to the tube.
- Vortex the solution for 2-3 minutes until the solid is completely dissolved. A brief sonication may be used if necessary.
- Visually inspect the solution against a light source to ensure there is no visible particulate matter.
- Aliquot the 10 mM stock solution into single-use volumes (e.g., 20 μ L) in separate, clearly labeled tubes.
- Store the aliquots at -20°C, protected from light.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic Example: VEGFR2)

This protocol outlines a method to determine the IC₅₀ value of the compound against a protein kinase using a luminescence-based assay that measu

Materials:

- Recombinant human VEGFR2 kinase
- Poly-Glu-Tyr (4:1) substrate
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- Adenosine 5'-triphosphate (ATP)
- 10 mM compound stock solution in DMSO
- ADP-Glo™ Kinase Assay kit (or similar)
- Positive control inhibitor (e.g., Axitinib)
- White, opaque 96-well or 384-well plates

Procedure:

- **Compound Dilution:** Prepare a serial dilution series of the 10 mM stock solution in DMSO. A typical 10-point, 3-fold dilution series might start from 1
- **Reaction Setup:**
 - Add 2.5 μ L of kinase buffer containing the VEGFR2 enzyme and the Poly-Glu-Tyr substrate to each well.
 - Add 0.5 μ L of the diluted compound, DMSO (for 100% activity control), or positive control inhibitor to the appropriate wells.
 - Mix gently by tapping the plate or using an orbital shaker for 1 minute. Incubate for 10 minutes at room temperature.
- **Initiate Reaction:** Add 2 μ L of ATP solution (prepared at a concentration equal to the K_m of VEGFR2) to each well to start the kinase reaction.
- **Incubation:** Incubate the plate at 30°C for 60 minutes.
- **Detect ATP Depletion:**
 - Add 5 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temper

- Add 10 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Data Acquisition: Read the luminescence on a plate reader.
- Data Analysis: Convert the luminescent signal to percent inhibition relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the compound.

Materials:

- Human umbilical vein endothelial cells (HUVEC) or another relevant cell line
- Complete cell culture medium (with serum and growth factors)
- 96-well clear tissue culture plates
- Compound stock solution in DMSO
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

- Cell Seeding: Seed HUVEC cells into a 96-well plate at a density of 5,000 cells per well in 100 μL of complete medium. Incubate for 24 hours to allow cells to adhere.
- Compound Treatment: Prepare serial dilutions of the compound in complete medium from your DMSO stock. The final DMSO concentration should not exceed 0.5%.
- Remove the old medium from the cells and add 100 μL of the medium containing the diluted compound (or vehicle control) to the respective wells.
- Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- MTT Addition: Add 10 μL of MTT reagent to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow formazan crystals.
- Solubilization: Add 100 μL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the GI₅₀ (concentration of compound that inhibits 50% of cell growth).

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